3,5-dinitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide
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Overview
Description
3,5-dinitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with nitro groups and a thiazole ring
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . These targets often play crucial roles in various biochemical pathways, contributing to the compound’s diverse biological activities.
Mode of Action
Thiazole derivatives are known to interact unpredictably with their targets, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways . These compounds can activate or inhibit these pathways, leading to a range of downstream effects.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dinitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and subsequent cyclization reactions to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of hazardous reagents and the potential for exothermic reactions .
Chemical Reactions Analysis
Types of Reactions
3,5-dinitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of halogenated benzamide derivatives.
Scientific Research Applications
3,5-dinitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Industrial Chemistry: Used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3,5-dinitrobenzamide: Lacks the thiazole ring, making it less versatile in terms of biological activity.
N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide: Lacks the nitro groups, resulting in different reactivity and applications.
3,5-dinitro-N-(4-(phenyl)thiazol-2-yl)benzamide: Similar structure but with a phenyl group instead of a thiophene group, leading to different electronic properties.
Uniqueness
3,5-dinitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is unique due to the combination of nitro groups and the thiazole ring, which imparts distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry, materials science, and industrial chemistry .
Properties
IUPAC Name |
3,5-dinitro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4O5S2/c19-13(8-4-9(17(20)21)6-10(5-8)18(22)23)16-14-15-11(7-25-14)12-2-1-3-24-12/h1-7H,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLRCTGGJHRAFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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